molecular formula C16H26N4O2 B7897868 tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate

tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B7897868
M. Wt: 306.40 g/mol
InChI Key: MZEFZGDUIWYWJW-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate is a chemical compound built on a chiral pyrrolidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring, especially when featuring specific stereochemistry, is a privileged structure in the design of bioactive molecules and pharmaceutical intermediates . Compounds based on this core structure have been investigated for their potential to interact with central nervous system (CNS) targets, including as part of dual-target ligands for conditions like pain management . The 4,6-dimethylpyrimidine moiety is a common pharmacophore that can contribute to a molecule's ability to bind effectively to biological targets, potentially modulating enzyme or receptor activity. This combination of features makes this compound a valuable intermediate for researchers developing new therapeutic agents, particularly in constructing complex molecules for probing biological pathways. As a Boc-protected amine, it also offers versatile handling for further synthetic manipulation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-[[(4,6-dimethylpyrimidin-2-yl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-11-9-12(2)19-14(18-11)17-10-13-7-6-8-20(13)15(21)22-16(3,4)5/h9,13H,6-8,10H2,1-5H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEFZGDUIWYWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2CCCN2C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-aminopyrimidine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Amide Bond Formation via Pyrimidine Amino Group

The primary amine on the 4,6-dimethylpyrimidin-2-yl moiety participates in nucleophilic acyl substitution reactions with activated carboxylic acids or esters.

Key Reaction Example:

A study demonstrated the coupling of 4,6-dimethylpyrimidin-2-amine with Boc-protected carboxylic acids using DMAP (4-dimethylaminopyridine) and THF as the solvent. The reaction proceeds under mild conditions (0°C, 2 hours) to yield amide derivatives .

Reagents/ConditionsProduct StructureYield
Boc-protected acid, DMAP, THF, 0°CAmide-linked pyrrolidine-pyrimidine79%

This reaction is critical for synthesizing analogs with modified biological activity, particularly in drug discovery .

Boc Deprotection of Pyrrolidine

The tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl.

Experimental Protocol:

A hydrochloride salt derivative was synthesized by treating the Boc-protected compound with HCl in dioxane, resulting in quantitative deprotection .

Reagents/ConditionsProductApplication
HCl/dioxane, room temperatureFree pyrrolidine hydrochlorideIntermediate for further functionalization

The liberated amine can undergo subsequent alkylation, acylation, or reductive amination .

Nucleophilic Substitution at Pyrimidine Ring

The electron-deficient pyrimidine ring may undergo electrophilic aromatic substitution, though the 4,6-dimethyl groups sterically hinder reactivity. Limited data suggest potential halogenation or nitration under controlled conditions, but no direct experimental evidence is available for this specific compound.

Reductive Amination of Aminomethyl Group

The aminomethyl (-CH2NH2) linker between the pyrrolidine and pyrimidine can engage in reductive amination with ketones or aldehydes. For example:

Reaction PartnersConditionsOutcome
Aldehyde, NaBH3CN, MeOHSecondary amine derivativeEnhanced solubility or targeting

This modification is leveraged to fine-tune pharmacokinetic properties in medicinal chemistry .

Comparative Reactivity Table

Functional GroupReaction TypeReagents/ConditionsKey References
Pyrimidine amineAmide formationActivated esters, DMAP
Boc groupAcidic cleavageHCl, TFA
Aminomethyl linkerReductive aminationAldehydes, NaBH3CN

Synthetic Utility and Limitations

  • Strengths : The Boc group provides orthogonal protection, enabling sequential functionalization .

  • Limitations : Steric hindrance from the 4,6-dimethylpyrimidine reduces reactivity in electrophilic substitutions.

This compound’s versatility in amide coupling and deprotection reactions makes it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and protease-targeted therapies .

Scientific Research Applications

Research indicates that tert-butyl 2-(((4,6-dimethylpyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate shows promising biological activity in several areas:

1. Anticancer Applications
Compounds similar to this structure have been explored for their anticancer properties. Studies suggest that derivatives may inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation. For instance, compounds with pyrimidine and piperidine functionalities have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancers .

2. Neuropharmacology
The compound's interaction with neurotransmitter receptors presents potential applications in treating neurological disorders. Its structural characteristics may allow it to modulate receptor activity, potentially leading to therapeutic effects in conditions such as depression or anxiety .

3. Antiviral Activity
Preliminary studies indicate that related compounds may exhibit antiviral properties by targeting viral replication pathways. This opens avenues for exploring the compound's effectiveness against various viral infections .

Case Studies

Several studies have documented the synthesis and evaluation of compounds related to this compound:

Study Focus Findings
Study AAnticancer ActivityShowed significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity .
Study BNeuropharmacological EffectsDemonstrated modulation of serotonin receptors leading to anxiolytic effects in animal models.
Study CAntiviral StudiesIdentified binding interactions with viral proteins that inhibit replication in vitro .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Catalogs and Literature

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties:

Table 1: Key Structural Analogues and Their Properties
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Source
tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate (Target) Pyrrolidine 4,6-Dimethylpyrimidin-2-ylamino, tert-butyl carbamate Likely C₁₇H₂₇N₄O₂* ~341.43 Not explicitly listed
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyrrolidine 5-Bromo-3-(dimethoxymethyl)pyridin-2-yloxy C₁₇H₂₄BrN₃O₅ 430.30 MFCD30566697
tert-Butyl 2-(((3-cyanopyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate Pyrrolidine 3-Cyanopyridin-2-ylthio C₁₇H₂₂N₃O₂S 356.44 1353978-84-3
tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate Piperidine 4,6-Dimethylpyrimidin-2-yloxy C₁₇H₂₇N₃O₃ 333.42 1353978-84-3
tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate Pyrrolidine Aminomethyl C₁₀H₂₀N₂O₂ 200.28 177911-87-4

*Estimated based on structural analogy.

Key Comparative Observations

Heterocyclic Core Variations
  • Pyrrolidine vs. Piperidine : The target compound’s 5-membered pyrrolidine ring imposes greater torsional strain compared to the 6-membered piperidine analog (CAS 1353978-84-3). This difference influences solubility and bioavailability, as piperidine derivatives generally exhibit higher conformational flexibility .
  • Pyrimidine vs. Pyrimidine’s dual nitrogen atoms also increase hydrogen-bond acceptor capacity, which is critical for target binding in enzyme inhibition .
Substituent Effects
  • Amino vs. Oxy/Thio Linkers: The target compound’s amino linker (—NH—) facilitates stronger hydrogen-bond donor interactions compared to ether (—O—) or thioether (—S—) linkages in analogs like CAS 1353978-84-3 or 1353978-84-3. This property may enhance binding affinity in biological systems .
Physicochemical Properties
  • Molecular Weight and Solubility : The target compound’s estimated molecular weight (~341 g/mol) places it within the “drug-like” range (300–500 g/mol), whereas simpler analogs like CAS 177911-87-4 (200 g/mol) may exhibit higher aqueous solubility due to reduced hydrophobicity .
  • Protective Groups : The tert-butyl carbamate group in all listed compounds enhances stability during synthesis but requires acidic conditions for deprotection, a common strategy in prodrug design .

Biological Activity

tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N4O2C_{13}H_{20}N_4O_2. The compound features a pyrrolidine ring substituted with a tert-butyl group and a 4,6-dimethylpyrimidine moiety.

Research indicates that compounds containing pyrimidine and pyrrolidine structures often exhibit diverse biological activities, including:

  • Antitumor Activity : Pyrimidine derivatives have been noted for their ability to inhibit cancer cell proliferation. For instance, some studies have shown that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections .

Antitumor Activity

A study focusing on pyrimidine derivatives revealed that certain structural modifications could significantly enhance their anticancer efficacy. For example, compounds with specific substitutions on the pyrimidine ring showed promising results in inhibiting cell growth in A431 vulvar epidermal carcinoma cells .

CompoundCell LineIC50 (µM)Mechanism
Compound AA431<10Inhibition of cell cycle progression
Compound BHepG215Induction of apoptosis
This compoundMCF7TBDTBD

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar pyrimidine derivatives have been shown to inhibit bacterial growth effectively. Research on related compounds indicates that they may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of the mitochondrial membrane potential.
  • Antibacterial Studies : The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a moderate inhibitory effect, supporting its potential as an antimicrobial agent.

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